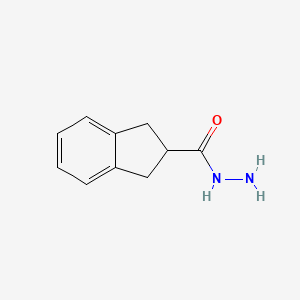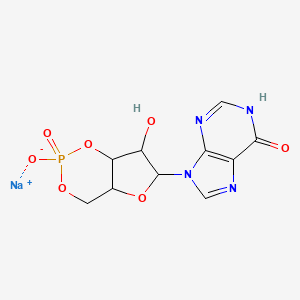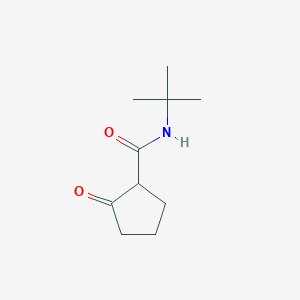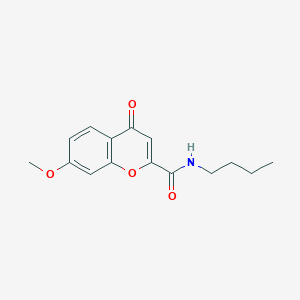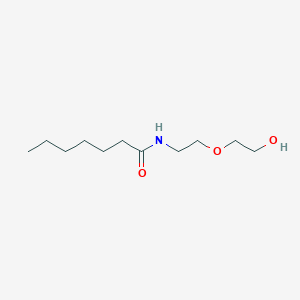
1-(4-Nitrophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)piperidine-3-carboxamide is a chemical compound characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxamide typically involves the reaction of 4-nitroaniline with piperidine-3-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
- Reduction of the nitro group yields 1-(4-aminophenyl)piperidine-3-carboxamide.
- Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
- Hydrolysis results in piperidine-3-carboxylic acid and 4-nitroaniline .
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)piperidine-3-carboxamide largely depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The carboxamide group can form hydrogen bonds with amino acid residues, contributing to the overall binding stability .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)piperidine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the piperidine ring.
1-(4-Aminophenyl)piperidine-3-carboxamide: The amino derivative obtained by reducing the nitro group.
Piperidine-3-carboxamide derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness: 1-(4-Nitrophenyl)piperidine-3-carboxamide is unique due to the presence of both the nitrophenyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different research fields .
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)9-2-1-7-14(8-9)10-3-5-11(6-4-10)15(17)18/h3-6,9H,1-2,7-8H2,(H2,13,16) |
Clave InChI |
NTSDGPDBGJEXNA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)

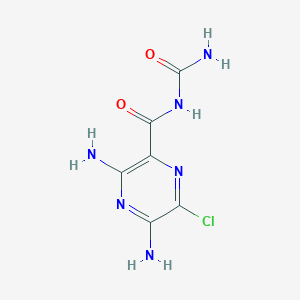
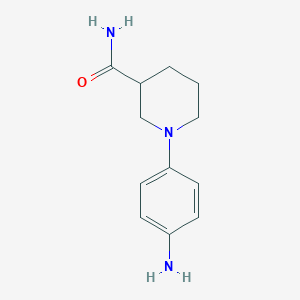

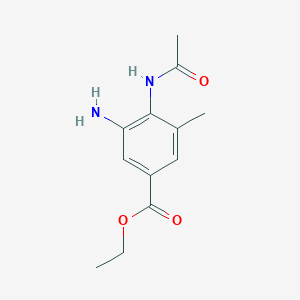
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
